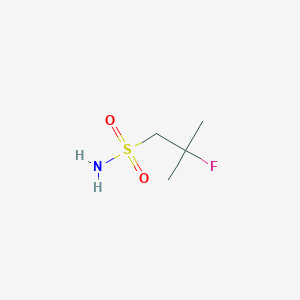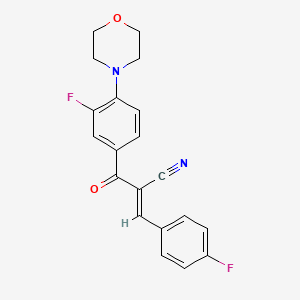
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile is an organic compound featuring a pyrazole ring substituted with an amino group and a methyl group, linked to a butanenitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with a suitable butanenitrile derivative. One common method includes:
Starting Materials: 3-amino-5-methyl-1H-pyrazole and 4-chlorobutanenitrile.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) in the presence of a base such as potassium carbonate (K2CO3) to facilitate nucleophilic substitution.
Industrial Production Methods: For industrial-scale production, continuous flow reactors may be employed to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Ligand: Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
Biological Probes: Utilized in the development of probes for studying biological pathways and enzyme activities.
Industry:
Materials Science: Employed in the synthesis of novel materials with specific electronic or optical properties.
Agriculture: Potential use in the development of agrochemicals, such as herbicides or pesticides.
作用机制
The biological activity of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The amino group may participate in nucleophilic attacks or form hydrogen bonds, further modulating the compound’s activity.
相似化合物的比较
3-Amino-5-methyl-1H-pyrazole: Shares the pyrazole core but lacks the butanenitrile moiety.
2-(3-Amino-1H-pyrazol-1-yl)acetonitrile: Similar structure with an acetonitrile group instead of butanenitrile.
5-Amino-3-methyl-1H-pyrazole-4-carbonitrile: Another pyrazole derivative with a different nitrile substitution pattern.
Uniqueness: 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity
属性
分子式 |
C8H12N4 |
|---|---|
分子量 |
164.21 g/mol |
IUPAC 名称 |
2-(3-amino-5-methylpyrazol-1-yl)butanenitrile |
InChI |
InChI=1S/C8H12N4/c1-3-7(5-9)12-6(2)4-8(10)11-12/h4,7H,3H2,1-2H3,(H2,10,11) |
InChI 键 |
AJIWLBXXOAFXBL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C#N)N1C(=CC(=N1)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13073623.png)

![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B13073636.png)
![3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B13073645.png)
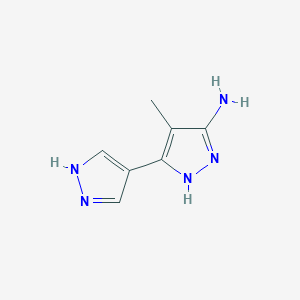
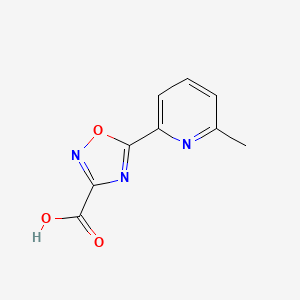
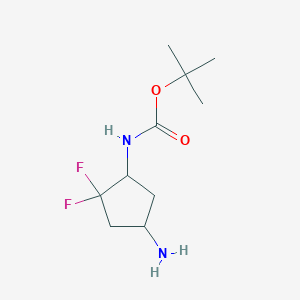
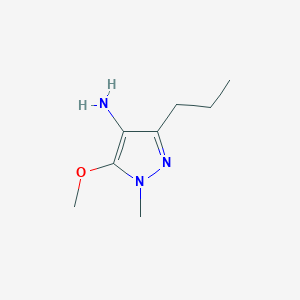
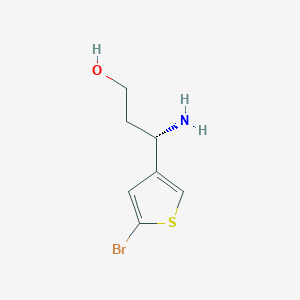
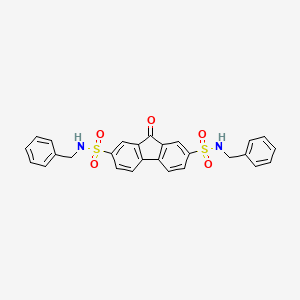
![4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13073679.png)
